molecular formula C7H15NO3S B13970232 2-Amino-4-(propan-2-ylsulfinyl)butanoic acid CAS No. 6298-01-7

2-Amino-4-(propan-2-ylsulfinyl)butanoic acid

Cat. No.: B13970232
CAS No.: 6298-01-7
M. Wt: 193.27 g/mol
InChI Key: TUSHWFKKYUVADU-UHFFFAOYSA-N
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Description

2-Amino-4-(propan-2-ylsulfinyl)butanoic acid is a chemical compound with a unique structure that includes an amino group, a sulfinyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(propan-2-ylsulfinyl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of amino acids as starting materials, followed by the introduction of the sulfinyl group through oxidation reactions. The reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(propan-2-ylsulfinyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group under strong oxidizing conditions.

    Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group can lead to the formation of sulfonic acid derivatives, while reduction can yield sulfide derivatives.

Scientific Research Applications

2-Amino-4-(propan-2-ylsulfinyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(propan-2-ylsulfinyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfinyl group can participate in redox reactions. These interactions can influence various biochemical processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methylthio)butanoic acid
  • 2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid
  • 2-(4-Aminophenyl)butanoic acid

Uniqueness

2-Amino-4-(propan-2-ylsulfinyl)butanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6298-01-7

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-amino-4-propan-2-ylsulfinylbutanoic acid

InChI

InChI=1S/C7H15NO3S/c1-5(2)12(11)4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

TUSHWFKKYUVADU-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)CCC(C(=O)O)N

Origin of Product

United States

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